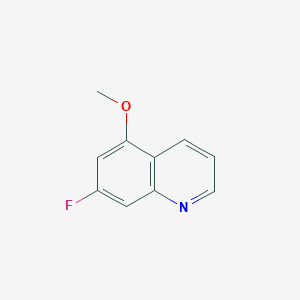

7-Fluoro-5-methoxyquinoline

Description

Significance of Quinoline Derivatives in Academic Disciplines

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental building blocks in several scientific domains, most notably in organic synthesis and medicinal chemistry. researchgate.netnih.govchemrj.org

Heterocyclic compounds, which feature a ring structure containing atoms of at least two different elements, are of paramount importance in chemistry and biology. globalscientificjournal.com Aromatic heterocycles like quinoline are integral to a vast array of natural products, including vitamins and alkaloids, and form the core of many pharmaceutical drugs. globalscientificjournal.com In medicinal chemistry, these structures are considered "privileged scaffolds" because they can interact with a wide range of biological targets. nih.gov The ability to synthesize a diverse library of functionalized heterocycles is a cornerstone of modern drug discovery. nih.gov The quinoline ring system, in particular, is a crucial component in the development of new therapeutic agents. chemrj.orgresearchgate.net

The strategic placement of various chemical groups (substituents) onto the quinoline core is a powerful method for creating functional molecules with tailored properties. researchgate.netfrontiersin.org This process of functionalization allows chemists to fine-tune the electronic, steric, and physicochemical characteristics of the parent molecule. frontiersin.org By modifying the quinoline scaffold, researchers can design compounds with enhanced biological activity, improved selectivity for specific targets, and better pharmacokinetic profiles. researchgate.net This approach has been instrumental in the development of numerous successful drugs with applications ranging from antimalarial to anticancer therapies. researchgate.netrsc.org The versatility of the quinoline nucleus makes it a highly attractive framework for designing novel compounds in drug discovery and materials science. researchgate.net

Heterocyclic Aromatic Compound Relevance in Organic Synthesis and Medicinal Chemistry

Influence of Fluorine and Methoxy Substituents on Quinoline Core Properties

The inclusion of fluorine and methoxy groups on the quinoline ring system, as seen in 7-Fluoro-5-methoxyquinoline, significantly modifies the molecule's inherent properties.

The introduction of a fluorine atom into an organic molecule has profound effects on its characteristics. tandfonline.com Fluorine is the most electronegative element, and its presence strongly influences the electronic distribution within a molecule. tandfonline.comacs.org This high electronegativity can alter the acidity or basicity of nearby functional groups, which in turn can affect a molecule's pharmacokinetic properties and binding affinity to biological targets. bohrium.com

Strategically placing fluorine can also block sites on a molecule that are susceptible to metabolic breakdown, thereby increasing its stability and longevity in a biological system. nih.govmdpi.com Furthermore, fluorination can impact the molecule's conformation and lipophilicity, which are critical factors for its ability to cross cell membranes and interact with proteins. bohrium.comnih.gov In the context of quinolines, the addition of fluorine is a known strategy to enhance biological activity. researchgate.net The incorporation of fluorine atoms can downshift the frontier molecular orbital energy levels of the quinoxalineimide (QI) unit, impacting its electronic structure. rsc.org

| Property | Effect of Fluorination | Reference |

|---|---|---|

| Metabolic Stability | Increases by blocking metabolically labile sites. | bohrium.comnih.govmdpi.com |

| Physicochemical Properties | Modulates lipophilicity and basicity. | bohrium.comnih.gov |

| Binding Affinity | Can enhance binding to target proteins. | tandfonline.combohrium.comnih.gov |

| Acidity/Basicity | Affects the pKa of nearby functional groups. | acs.orgbohrium.com |

| Conformation | Can alter the preferred molecular conformation. | bohrium.comnih.gov |

The methoxy group (-OCH3) also imparts significant changes to the quinoline core. Through resonance, the oxygen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing electron density, particularly at the ortho and para positions. vaia.com This electron-donating nature can influence the molecule's reactivity in electrophilic aromatic substitution reactions. vaia.com

Propriétés

IUPAC Name |

7-fluoro-5-methoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO/c1-13-10-6-7(11)5-9-8(10)3-2-4-12-9/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKZIATVLZFCOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1C=CC=N2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-5-methoxyquinoline, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves cyclization of substituted aniline derivatives with fluorinated intermediates under acidic conditions. Purity optimization requires careful control of reaction stoichiometry, temperature, and purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Analytical HPLC (C18 column, acetonitrile/water mobile phase) should confirm purity (>95%) .

- Example Table :

| Step | Reagents/Conditions | Purification Method | Purity (%) |

|---|---|---|---|

| Cyclization | H2SO4, 80°C, 6h | Column Chromatography | 92 |

| Fluorination | Selectfluor®, DMF, 60°C | Recrystallization | 98 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for structural confirmation. Fluorine chemical shifts typically appear at δ −110 to −125 ppm in CDCl3. High-resolution mass spectrometry (HRMS) and FT-IR (C-F stretch ~1200 cm⁻¹) further validate molecular identity .

Q. How should researchers handle safety concerns during experimental work with this compound?

- Methodological Answer : The compound is classified under Acute Toxicity Category 4 (oral, dermal, inhalation). Use fume hoods, nitrile gloves, and lab coats. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical advice. Store below −20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model electronic properties like HOMO-LUMO gaps and Fukui indices to predict electrophilic/nucleophilic sites. Solvent effects (PCM model) and transition-state analysis refine mechanistic pathways for cross-coupling reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences, concentration ranges). Conduct dose-response curves (IC50) across multiple models and validate via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analysis of Scopus-indexed studies (2015–2020) can identify consensus trends .

Q. How do steric and electronic effects of the methoxy and fluorine substituents influence regioselectivity in derivatization reactions?

- Methodological Answer : The methoxy group directs electrophilic substitution to the para position via resonance, while fluorine’s electron-withdrawing effect enhances meta selectivity. Competitive experiments under varying conditions (e.g., Lewis acids, temperature) and monitoring via LC-MS kinetics clarify dominant effects .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity data in preclinical studies?

- Methodological Answer : Use nonlinear regression models (e.g., log-logistic) to calculate LD50/LC50 values. Pairwise comparisons (ANOVA with Tukey’s post hoc test) assess significance. Report confidence intervals and effect sizes to contextualize biological relevance .

Data Presentation & Reproducibility

Q. How should researchers structure supplemental data to ensure reproducibility of this compound studies?

- Methodological Answer : Supplemental files must include raw NMR spectra (FID files), HPLC chromatograms, and crystallographic data (CIF files). Annotate synthetic procedures with exact equivalents, reaction times, and failure conditions. Reference IUPAC guidelines for spectral data reporting .

Q. What criteria distinguish high-quality vs. low-quality structural characterization in publications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.